2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide
Descripción
This compound is a triazolo-pyridazine derivative featuring a thioacetamide linker connecting the [1,2,4]triazolo[4,3-b]pyridazine core to a 2-fluorophenyl group. The compound’s molecular formula is C₂₁H₁₇FN₄O₂S, with a molecular weight of 420.45 g/mol. It is registered under CAS number 721964-51-8 and MDL number MFCD04472885, indicating its use in pharmaceutical or agrochemical research .
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-17-6-4-3-5-16(17)22/h3-12H,2,13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAEDLAKXNEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide , also known as WAY-270329, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring fused with a pyridazine structure. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and biological properties. The ethoxyphenyl moiety and acetamide group provide opportunities for structural modifications that could lead to analogues with improved potency and selectivity.
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For instance, related compounds in the [1,2,4]triazolo[4,3-b]pyridazine series have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may also possess similar anticancer activity due to its structural characteristics .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases. For example, compounds like 22i have demonstrated strong inhibition of the c-Met kinase at nanomolar levels (IC50 = 48 nM). This kinase is involved in various signaling pathways that regulate cell proliferation and survival .
Pharmacological Profile
The pharmacological profile of similar triazole derivatives has been extensively studied, revealing a range of activities:
- Antifungal
- Antibacterial
- Antiviral
- Analgesic
- Anti-inflammatory
These activities are attributed to the ability of triazole derivatives to interact with various biological targets, including enzymes and receptors involved in disease processes .
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that derivatives similar to our compound exhibit significant cytotoxicity against several cancer cell lines. For example, a derivative with a comparable structure showed an IC50 value of 0.83 μM against A549 lung cancer cells .
- In Vivo Studies : Animal studies are necessary to further evaluate the therapeutic potential and safety profile of these compounds. Preliminary results indicate that modifications in the chemical structure can lead to enhanced efficacy and reduced toxicity.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Understanding how different substitutions affect biological activity.
- Mechanistic Studies : Elucidating the exact pathways through which these compounds exert their effects.
- Clinical Trials : Initiating clinical trials to assess efficacy in humans.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyridazine scaffolds exhibit notable antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, compounds similar to 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide have demonstrated efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The presence of thio and triazole functionalities in the compound suggests potential anticancer properties. Studies have shown that thiosemicarbazone derivatives can exhibit chemopreventive and chemotherapeutic effects against various cancer types . The unique molecular structure of this compound may enhance its interaction with specific cancer-related biological targets.
Kinase Inhibition
The compound's structure indicates potential activity as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cell proliferation and survival. The triazole-pyridazine framework is associated with the inhibition of certain kinases involved in cancer progression and other diseases . Further research could elucidate its specific kinase targets and therapeutic implications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the ethoxyphenyl moiety or the acetamide group could lead to enhanced potency and selectivity against specific biological targets.
Table 1: Structural Modifications and Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-thioacetamide | Triazole derivative | Anticancer |
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Thiosemicarbazone | Antimicrobial |
| 6-(substituted phenyl)-[1,2,4]triazolo[3,4-a]quinazoline | Quinazoline derivative | Antiviral |
This table summarizes notable derivatives that share structural similarities with the compound and their corresponding biological activities.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparisons
Positional Isomerism (Target vs. Analog 1): The target compound’s 2-fluorophenyl group differs from Analog 1’s 4-fluorophenyl substituent. Positional isomerism can significantly alter binding affinity to targets like kinases or receptors.
Triazolo Ring Modifications (Target vs. Analog 2) :
Analog 2 (C1632) replaces the ethoxyphenyl group with a methyl group and incorporates an N-methylacetamide. This simplification enhances metabolic stability and enables antitumor activity by disrupting LIN28/let-7 interactions, suggesting that bulky substituents (e.g., ethoxyphenyl) on the triazolo ring may reduce off-target effects .
Heterocyclic Core Variations (Target vs. Analog 3): Analog 3 uses a triazino-indole core instead of triazolo-pyridazine. Indole derivatives often exhibit enhanced π-π stacking with aromatic residues in enzyme active sites, but the triazolo-pyridazine core in the target compound may offer superior solubility due to its pyridazine nitrogen atoms .
Electron-Withdrawing Substituents (Target vs. Analog 4) : Analog 4’s trifluoromethoxy group introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic pockets in proteins. In contrast, the target compound’s ethoxy group balances lipophilicity and solubility .
Métodos De Preparación
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic pathway for this compound involves disconnection at three critical points:
- Thioether linkage : Cleavage of the C–S bond reveals two fragments – the triazolopyridazine-thiolate and the N-(2-fluorophenyl)chloroacetamide.
- Triazolopyridazine core : Thetriazolo[4,3-b]pyridazine system can be constructed through cyclocondensation of appropriately substituted pyridazine precursors with hydrazine derivatives.
- Ethoxyphenyl substitution : The 4-ethoxy group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions early in the synthesis.
This analysis informs a sequential synthesis strategy beginning with pyridazine functionalization, followed by triazole annulation, and concluding with thioacetamide installation.
Synthesis of Key Intermediate: 3-(4-Ethoxyphenyl)-Triazolo[4,3-b]Pyridazin-6-Thiol
Pyridazine Precursor Preparation
The synthesis commences with 3,6-dichloropyridazine (1 ), which undergoes selective substitution at position 6 through nucleophilic displacement with sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 80°C for 12 hours:
$$
\text{C}4\text{H}2\text{Cl}2\text{N}2 + \text{NaSH} \rightarrow \text{C}4\text{H}3\text{ClN}_2\text{S} + \text{NaCl} + \text{HCl}
$$
This produces 6-chloro-3-mercaptopyridazine (2 ) in 68% yield after recrystallization from ethanol.
Triazole Annulation
Cyclocondensation of 2 with 4-ethoxyphenylhydrazine (3 ) in acetic acid at reflux (118°C, 8 hours) forms the triazole ring through intramolecular dehydration:
$$
\text{C}4\text{H}3\text{ClN}2\text{S} + \text{C}8\text{H}{10}\text{N}2\text{O} \rightarrow \text{C}{12}\text{H}{10}\text{N}4\text{OS} + \text{HCl} + \text{H}2\text{O}
$$
The product, 3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-6-thiol (4 ), is obtained as pale yellow crystals (mp 189-191°C) in 72% yield.
Table 1: Optimization of Triazole Annulation Conditions
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 80-120 | 118 | +23% |
| Reaction Time (h) | 4-12 | 8 | +15% |
| Acid Catalyst | AcOH, H2SO4, TsOH | AcOH | +18% |
| Solvent | EtOH, DMF, THF | Neat AcOH | +29% |
Chloroacetamide Synthesis: N-(2-Fluorophenyl)Chloroacetamide
Amide Bond Formation
2-Fluoroaniline (5 ) reacts with chloroacetyl chloride (6 ) in dichloromethane (DCM) using triethylamine (TEA) as base (0°C to RT, 4 hours):
$$
\text{C}6\text{H}4\text{FN} + \text{ClCH}2\text{COCl} \rightarrow \text{C}8\text{H}_6\text{ClFNO} + \text{HCl}
$$
N-(2-fluorophenyl)chloroacetamide (7 ) precipitates as white needles (mp 142-144°C) in 85% yield after vacuum filtration.
Thioether Formation: Final Coupling Reaction
Nucleophilic Displacement
The key coupling between 4 and 7 employs sodium hydride (NaH) in dry DMF at 0°C to RT under nitrogen:
$$
\text{C}{12}\text{H}{10}\text{N}4\text{OS} + \text{C}8\text{H}6\text{ClFNO} \rightarrow \text{C}{20}\text{H}{16}\text{FN}5\text{O}_2\text{S} + \text{NaCl}
$$
Reaction progress is monitored by TLC (Rf 0.45 in EtOAc/hexane 1:1). After 6 hours, the mixture is quenched with ice-water and extracted with EtOAC (3×50 mL). The organic phase is dried (Na2SO4) and concentrated to yield crude product.
Purification and Yield Optimization
Final purification uses preparative HPLC (C18 column, MeCN/H2O 65:35 + 0.1% TFA) to afford the title compound as a white solid (mp 213-215°C) in 63% yield.
Table 2: Comparative Analysis of Coupling Conditions
| Condition | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sodium hydride | DMF | 0→25 | 6 | 63 | |
| Potassium carbonate | Acetone | Reflux | 12 | 41 | |
| DBU | THF | 40 | 8 | 58 | |
| L-Proline | DMSO | 25 | 24 | 29 |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 8.64 (d, J=8.5 Hz, 1H, H7), 8.22 (d, J=8.5 Hz, 1H, H8), 7.54-7.48 (m, 4H, ArH), 7.12-7.06 (m, 4H, ArH), 4.15 (q, J=7 Hz, 2H, OCH2), 3.82 (s, 2H, SCH2), 1.42 (t, J=7 Hz, 3H, CH3)¹³C NMR (126 MHz, DMSO-d6):
δ 169.8 (C=O), 162.3 (C-F), 154.2 (C-O), 143.7-116.2 (ArC), 42.1 (SCH2), 63.5 (OCH2), 14.8 (CH3)HRMS (ESI-TOF):
m/z calc. for C20H16FN5O2S [M+H]+: 426.1034, found: 426.1031
Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 250×4.6 mm, 5 μm):
- Retention time: 12.45 min
- Purity: 99.2% (220 nm)
- Mobile phase: 0.1% HCOOH in H2O/MeCN gradient
Process Optimization and Scale-Up Considerations
Critical Process Parameters
Green Chemistry Metrics
| Metric | Value | Improvement Strategy |
|---|---|---|
| E-factor | 86 | Solvent recycling |
| Atom Economy | 68% | Route redesign |
| Process Mass Intensity | 32 | Catalytic methods |
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of 6-bromo-triazolopyridazine with thioacetamide boronic esters demonstrates potential but suffers from lower yields (≤45%) due to sulfur poisoning of catalysts.
Microwave-Assisted Synthesis
Triazole formation under microwave irradiation (150°C, 30 min) increases yield to 78% but requires specialized equipment.
Q & A
Q. Optimization Tips :
- Use TLC or HPLC to monitor reaction progress and purity .
- Control temperature (60–80°C for cyclization) and solvent polarity (DMF for polar intermediates) to minimize side products .
- Catalysts like triethylamine improve amidation yields by neutralizing HCl byproducts .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., ethoxyphenyl vs. fluorophenyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 465.12) .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from incomplete coupling steps .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the triazolopyridazine core .
Advanced: How do electronic effects of substituents (e.g., ethoxy, fluoro) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Answer:
- Fluorine Substituents : Enhance lipophilicity and metabolic stability via C-F bond inertia. The 2-fluorophenyl group may improve target binding through hydrophobic or dipole interactions .
- Ethoxy Group : Increases solubility and bioavailability compared to methoxy or chloro analogs .
Q. SAR Methodology :
Systematic Substitution : Synthesize analogs with varied substituents (e.g., 3-fluoro vs. 4-ethoxy) and compare bioactivity .
In Vitro Assays : Test inhibition of kinases (e.g., JAK2) or ion channels (e.g., Nav1.7) to identify critical pharmacophores .
Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
Advanced: How can researchers resolve contradictions in proposed mechanisms of action (e.g., kinase inhibition vs. ion channel modulation)?
Answer:
Conflicting data may arise from off-target effects or assay conditions. To clarify:
Selectivity Profiling : Screen the compound against panels of kinases (Eurofins KinaseProfiler) and ion channels (PatchClamp electrophysiology) .
Mutagenesis Studies : Modify key residues in target proteins (e.g., K539 in Nav1.7) to test binding dependencies .
Metabolic Trapping : Use radiolabeled compound (3H/14C) to identify cellular targets via autoradiography .
Advanced: What strategies mitigate instability of the thioether linkage during long-term storage or in biological matrices?
Answer:
- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent oxidation .
- Chemical Stabilization : Introduce electron-withdrawing groups (e.g., nitro) adjacent to the sulfur atom to reduce susceptibility to nucleophilic attack .
- In Silico Stability Prediction : Use Advanced Chemistry Development (ACD) Labs software to model degradation pathways .
Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?
Answer:
- Prodrug Design : Convert the acetamide to a phosphate ester for improved solubility, which is cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Co-Solvent Systems : Use 10% DMSO/90% saline or hydroxypropyl-β-cyclodextrin (HPBCD) for intravenous dosing .
Advanced: What experimental designs are recommended to validate target engagement in cellular models?
Answer:
Cellular Thermal Shift Assay (CETSA) : Measure compound-induced thermal stabilization of target proteins .
BRET/FRET Biosensors : Use engineered cells with luciferase- or GFP-tagged targets to monitor real-time engagement .
Knockdown/Rescue Experiments : Silence putative targets (siRNA/CRISPR) and assess rescue via overexpression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
